Pim-IN-1

PIM kinase Acute Myeloid Leukemia Cellular assay

Pim-IN-1 is the definitive pan-PIM inhibitor for AML research, offering balanced PIM1/2/3 inhibition (KG-1 EC50=61 nM). Its optimized azaindole scaffold eliminates hERG and permeability liabilities of earlier PIM inhibitors, ensuring reproducible in vivo tumor growth inhibition data. Choose Pim-IN-1 for unambiguous pan-PIM pathway interrogation and side-by-side comparisons with isoform-selective inhibitors.

Molecular Formula C15H18ClFN4O
Molecular Weight 324.78 g/mol
Cat. No. B12417961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePim-IN-1
Molecular FormulaC15H18ClFN4O
Molecular Weight324.78 g/mol
Structural Identifiers
SMILESCC1=CN(C2=C1C(=CC(=N2)C(=O)N)Cl)C(C)C3(CCNC3)F
InChIInChI=1S/C15H18ClFN4O/c1-8-6-21(9(2)15(17)3-4-19-7-15)14-12(8)10(16)5-11(20-14)13(18)22/h5-6,9,19H,3-4,7H2,1-2H3,(H2,18,22)/t9-,15-/m1/s1
InChIKeyHDYFVAJZXGMYBL-RFAUZJTJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pim-IN-1: Key Specifications and Baseline Profile for Pan-PIM Kinase Inhibition


Pim-IN-1 (CAS: 2698319-19-4, C15H18ClFN4O) is a small-molecule pan-PIM kinase inhibitor, targeting all three isoforms of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family [1]. It is chemically defined as 4-chloro-1-[(1R)-1-[(3R)-3-fluoropyrrolidin-3-yl]ethyl]-3-methylpyrrolo[2,3-b]pyridine-6-carboxamide, with a molecular weight of 324.78 g/mol [1]. Its primary reported activity is in cellular assays, demonstrating an EC50 of 61 nM for inhibition of cell proliferation in the KG-1 acute myeloid leukemia cell line and an EC50 of 71 nM for reducing phosphorylation of the downstream biomarker ribosomal protein S6 (pS6) [1].

Why Pim-IN-1 Cannot Be Substituted with Generic or Alternate PIM Inhibitors


PIM kinase inhibitors exhibit critical differences in isoform selectivity (PIM1, PIM2, PIM3), molecular structure, and off-target profiles that preclude simple substitution. While some inhibitors like SGI-1776, AZD1208, and PIM447 are pan-PIM inhibitors, their relative potencies for each isoform vary considerably, leading to different cellular and in vivo effects [1]. Others, like PIM1-IN-1, are highly selective for PIM1/3 over PIM2, making them unsuitable for experiments requiring full pan-PIM inhibition . Furthermore, Pim-IN-1 is a structurally distinct N-substituted azaindole, a scaffold that was specifically optimized to address hERG and permeability liabilities common in earlier-generation PIM inhibitors, as reported in the primary reference for this compound [1]. These differences in selectivity, potency, and physicochemical properties directly impact experimental reproducibility and biological outcomes.

Quantitative Evidence for Pim-IN-1 Differentiation: Head-to-Head and Cross-Study Comparisons


Pan-PIM Cellular Activity: Pim-IN-1 vs. Selective PIM1/3 Inhibitor PIM1-IN-1

Pim-IN-1 demonstrates robust cellular pan-PIM inhibition in the KG-1 acute myeloid leukemia model, with an EC50 of 61 nM for anti-proliferation [1]. In contrast, the selective PIM1/3 inhibitor PIM1-IN-1 exhibits significantly weaker cellular activity in the same KG-1 cell line, with a reported EC50 for downstream BAD phosphorylation of 262 nM . This four-fold difference in potency within the same cellular context underscores the functional advantage of pan-PIM inhibition for certain models.

PIM kinase Acute Myeloid Leukemia Cellular assay

Isoform Selectivity Profile: Pim-IN-1 (Pan-PIM) vs. Clinical-Stage Pan-PIM Inhibitors

Pim-IN-1 is a pan-PIM inhibitor with balanced activity against all three isoforms [1]. This profile contrasts with other clinically investigated pan-PIM inhibitors, which exhibit varying degrees of isoform bias. For example, AZD1208 is 12.5-fold selective for PIM1 over PIM2 (IC50s of 0.4 nM vs. 5 nM), and SGI-1776 is 52-fold selective for PIM1 over PIM2 (IC50s of 7 nM vs. 363 nM) [2]. Pim-IN-1 was developed from a scaffold optimized for broad isoform coverage, making it a distinct tool for studying pan-PIM biology.

Kinase selectivity PIM1 PIM2 PIM3 Biochemical assay

In Vivo Tumor Growth Inhibition: Evidence of Efficacy in KG-1 Xenograft Model

Pim-IN-1 (reported as compound 27/SARxxxx92) is a development candidate from a lead optimization program that specifically addressed hERG and permeability liabilities to enable in vivo studies [1]. The compound demonstrated a significant impact on KG-1 tumor growth in a mouse xenograft model, providing direct evidence of its in vivo efficacy [1]. This is a key differentiator from many research-grade PIM inhibitors that lack published in vivo data or have shown limited efficacy due to poor pharmacokinetics.

In vivo efficacy Xenograft Tumor growth Acute Myeloid Leukemia

Structural and Physicochemical Optimization: A Differentiated Scaffold

Pim-IN-1 belongs to the N-substituted azaindole chemical series, a scaffold specifically engineered to overcome limitations associated with earlier PIM inhibitors [1]. The lead optimization campaign, as described in the primary reference, successfully addressed inherent hERG channel blockade and poor cellular permeability [1]. This is a distinct advantage over first-generation PIM inhibitors that may suffer from cardiotoxicity risks or low cellular activity due to these liabilities.

Medicinal chemistry Scaffold hERG Permeability Lead optimization

Optimal Research and Procurement Scenarios for Pim-IN-1


Investigating Pan-PIM Kinase Biology in Acute Myeloid Leukemia (AML)

Pim-IN-1 is the compound of choice for in vitro and in vivo studies of AML, particularly in the KG-1 cell line, where its potent cellular EC50 of 61 nM and validated in vivo tumor growth inhibition have been established [1]. Its balanced pan-PIM activity makes it ideal for dissecting the combined roles of PIM1, PIM2, and PIM3 in AML proliferation and survival pathways.

Pharmacological Validation of PIM-Dependent Mechanisms Where PIM2 Plays a Critical Role

For experiments in models where PIM2 is known to be a key driver, Pim-IN-1 offers a more balanced inhibition profile compared to biased pan-PIM inhibitors like SGI-1776 (which is 52-fold selective for PIM1 over PIM2) or AZD1208 (12.5-fold selective for PIM1 over PIM2) [2]. Researchers seeking to block all three isoforms equally should procure Pim-IN-1 to ensure complete pathway inhibition and avoid misinterpretation due to isoform selectivity bias.

Lead Optimization and In Vivo Proof-of-Concept Studies for Pan-PIM Inhibitors

Pim-IN-1 serves as an excellent reference compound or starting point for medicinal chemistry programs. Its scaffold was optimized to resolve common liabilities like hERG binding and poor permeability [1]. Procurement is warranted for benchmarking new chemical entities against a structurally distinct, in vivo-validated pan-PIM inhibitor.

Mechanistic Studies Comparing Pan-PIM vs. Isoform-Selective Inhibition

Pim-IN-1 is an essential tool for any study designed to contrast the effects of pan-PIM inhibition with those of isoform-selective inhibition (e.g., using PIM1-IN-1). The significant difference in cellular potency in the same KG-1 model (61 nM for Pim-IN-1 vs. 262 nM for PIM1-IN-1) provides a clear and quantifiable foundation for such comparative experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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